DPP-IV Inhibitory Potency of 2,5-Difluoro vs. 2,4,5-Trifluoro Analog
In a direct head-to-head comparison of beta-homophenylalanine-based dipeptidyl peptidase IV (DPP-IV) inhibitors, the 2,5-difluoro analog (22q) demonstrated potent inhibition with an IC50 of 270 nM. This activity was benchmarked against the 2,4,5-trifluoro analog (22t), which exhibited superior potency with an IC50 of 119 nM [1]. This data establishes a clear potency hierarchy among fluorinated analogs, demonstrating that while both are potent, the degree and pattern of fluorination directly modulate target engagement in a quantifiable manner.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 270 nM (2,5-difluoro analog, compound 22q) |
| Comparator Or Baseline | 119 nM (2,4,5-trifluoro analog, compound 22t) |
| Quantified Difference | The 2,5-difluoro analog is 2.27-fold less potent than the 2,4,5-trifluoro analog. |
| Conditions | In vitro enzymatic assay against DPP-IV. |
Why This Matters
This direct comparison provides a concrete data point for SAR studies, confirming that the 2,5-difluoro motif confers a specific and measurable level of DPP-IV inhibition, which is crucial for selecting the correct building block to achieve a desired potency profile.
- [1] Xu, J., Ok, H. O., Gonzalez, E. J., Colwell, L. F., Habulihaz, B., He, H., ... & Parmee, E. R. (2004). Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4759-4762. doi: 10.1016/j.bmcl.2004.06.099 View Source
